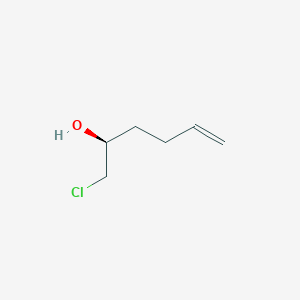

(S)-1-Chloro-5-hexen-2-ol

Description

Contextualizing (S)-1-Chloro-5-hexen-2-ol within the Landscape of Chiral Building Blocks

(S)-1-Chloro-5-hexen-2-ol is a specific chiral halohydrin that serves as a valuable intermediate in organic synthesis. lookchem.com Its structure, featuring a chlorine atom, a hydroxyl group on a chiral center, and a terminal alkene, provides multiple points for chemical modification. This trifunctional nature allows for complex molecular architectures to be constructed in a stereocontrolled manner.

The alkene functionality can participate in various reactions such as epoxidation, dihydroxylation, and metathesis, while the chlorohydrin moiety can undergo cyclization to form an epoxide or be subjected to nucleophilic substitution. This versatility makes (S)-1-Chloro-5-hexen-2-ol a useful precursor for the synthesis of natural products and other biologically active molecules. For example, it has been utilized in the synthesis of (S)-(-)-Ipsenol. lookchem.comlookchem.com

Below are some of the key physical and chemical properties of 1-Chloro-5-hexen-2-ol:

| Property | Value |

| Molecular Formula | C6H11ClO |

| Molecular Weight | 134.60 g/mol nih.gov |

| Appearance | Colorless liquid lookchem.com |

| Boiling Point | 130-131 °C (lit.) |

| Density | 0.828 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.4320 (lit.) |

| Optical Activity | [α]20/D +15.0°, c = 1 in chloroform (B151607) |

Importance of Enantiopurity in Stereoselective Synthesis

Enantiopurity, or the measure of the excess of one enantiomer over the other in a chiral sample, is of paramount importance in stereoselective synthesis, particularly in the pharmaceutical industry. numberanalytics.commdpi.com Enantiomers are non-superimposable mirror images of a chiral molecule and can exhibit significantly different pharmacological and toxicological properties. numberanalytics.commdpi.comresearchgate.net

The human body is a chiral environment, and as such, receptors, enzymes, and other biological targets often interact differently with each enantiomer of a chiral drug. mdpi.comveranova.com One enantiomer may produce the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. numberanalytics.comresearchgate.net The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. numberanalytics.commdpi.com

Therefore, the synthesis of enantiomerically pure compounds is crucial for:

Maximizing Therapeutic Efficacy: By using only the active enantiomer, the dosage can be reduced, and the therapeutic window can be optimized. researchgate.net

Minimizing Side Effects: Eliminating the inactive or toxic enantiomer reduces the risk of adverse drug reactions and improves patient safety. researchgate.netnih.gov

Simplifying Pharmacology and Pharmacokinetics: Single-enantiomer drugs often have more predictable pharmacological profiles and metabolic pathways. researchgate.net

Regulatory agencies like the U.S. Food and Drug Administration (FDA) now have stringent requirements for the development and marketing of chiral drugs, often mandating the study of each enantiomer's properties. mdpi.com This has driven the development of highly enantioselective synthetic methods to produce single-enantiomer drugs.

Historical Development and Current Trends in Asymmetric Synthesis Utilizing Chiral Scaffolds

The field of asymmetric synthesis, which aims to create a preponderance of one enantiomer of a chiral product, has a rich history. Early examples relied on the use of chiral substrates or reagents derived from natural sources, often referred to as the "chiral pool."

A significant breakthrough came with the development of catalytic asymmetric reactions, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The mid-20th century saw pioneering work in this area, but it was the latter half of the century and into the 21st that witnessed an explosion of new methods and catalysts. researchgate.netwiley-vch.de

Key Historical Developments:

Early Work: The first observations of asymmetric synthesis date back to the early 20th century. researchgate.net However, for many years, achieving high levels of enantioselectivity remained a significant challenge. wiley-vch.de

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, became a powerful strategy.

Catalytic Asymmetric Hydrogenation: The development of chiral phosphine (B1218219) ligands for rhodium and ruthenium catalysts in the 1960s and 70s was a landmark achievement, enabling the highly enantioselective hydrogenation of alkenes. wiley-vch.de

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation, developed in the 1980s, provided a reliable method for the enantioselective synthesis of epoxides from allylic alcohols.

Organocatalysis: The turn of the 21st century saw the rise of organocatalysis, which uses small, chiral organic molecules as catalysts, offering a complementary approach to metal-based catalysis. researchgate.net

Current Trends:

Enzymatic Catalysis: The use of enzymes, such as lipases and halohydrin dehalogenases, is a growing trend in asymmetric synthesis. rug.nlnih.gov Enzymes can offer exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. unipd.it For example, halohydrin dehalogenases can catalyze the enantioselective ring-opening of epoxides to produce a variety of chiral β-substituted alcohols. nih.gov

Kinetic Resolution: This technique separates a racemic mixture by reacting one enantiomer at a faster rate than the other. The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful example, using a chiral cobalt-salen complex to resolve racemic epoxides with high efficiency. wikipedia.orgresearchgate.netnih.gov

Chiral Scaffolds: The use of well-defined chiral scaffolds, such as DNA, to induce asymmetry in reactions is an area of active research. mdpi.com These scaffolds provide a chiral environment that can direct the stereochemical outcome of a reaction. mdpi.com

Green Chemistry: There is an increasing emphasis on developing more environmentally benign and atom-economical synthetic methods. unipd.it This includes the use of non-toxic catalysts and solvents, as well as processes that minimize waste.

The continuous development of new and improved methods for asymmetric synthesis, often utilizing versatile chiral building blocks like (S)-1-Chloro-5-hexen-2-ol, is essential for advancing various fields, from medicine to materials science.

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO |

|---|---|

Molecular Weight |

134.60 g/mol |

IUPAC Name |

(2S)-1-chlorohex-5-en-2-ol |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m0/s1 |

InChI Key |

YDIUXTQZSCDIFD-LURJTMIESA-N |

Isomeric SMILES |

C=CCC[C@@H](CCl)O |

Canonical SMILES |

C=CCCC(CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Chloro 5 Hexen 2 Ol

Asymmetric Synthesis Approaches to Accessing Enantiopure (S)-1-Chloro-5-hexen-2-ol

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by creating a chiral environment during a key bond-forming step. This can be achieved through the use of chiral catalysts, enzymes, or stoichiometric chiral auxiliaries.

Chiral Catalyst-Mediated Enantioselective Routes

The use of chiral metal catalysts to control stereochemistry is a cornerstone of modern organic synthesis. For the synthesis of chiral chlorohydrins, palladium(II) catalysis has been investigated. The oxidation of olefins in the presence of Pd(II) catalysts that incorporate chiral ligands can produce optically active chlorohydrins. luc.edu This approach relies on the chiral ligand environment around the metal center to differentiate between the two prochiral faces of the olefin during the nucleophilic attack of chloride and a hydroxyl group.

A highly effective, albeit indirect, catalytic method involves the hydrolytic kinetic resolution (HKR) of a precursor, racemic 1,2-epoxy-5-hexene. This reaction is catalyzed by a chiral (salen)Co(II) complex, often referred to as a Jacobsen catalyst. acs.org The (R,R)-enantiomer of the catalyst selectively promotes the ring-opening of the (S)-epoxide with water. This leaves the unreacted (R)-1,2-epoxy-5-hexene in high enantiomeric excess. acs.org This enantiopure epoxide is a direct precursor to (S)-1-chloro-5-hexen-2-ol, which can be formed through a subsequent regioselective ring-opening reaction. Catalyst loadings as low as 0.5 mol% have proven effective for this resolution. acs.org

Table 1: Chiral Catalyst-Mediated Approaches

| Catalyst System | Strategy | Precursor | Key Outcome |

|---|---|---|---|

| Chiral (salen)Co(II) Complex (Jacobsen Catalyst) | Hydrolytic Kinetic Resolution (HKR) | rac-1,2-Epoxy-5-hexene | Yields (R)-1,2-epoxy-5-hexene with >99% ee, a direct precursor to the target compound. acs.org |

| Palladium(II) with Chiral Ligands | Asymmetric Oxidation | 5-Hexen-1-yl moiety | Direct formation of optically active chlorohydrins from olefins. luc.edu |

Enzyme-Catalyzed Biotransformations for Stereoselective Production of (S)-1-Chloro-5-hexen-2-ol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. One prominent strategy is the kinetic resolution of racemic 1-chloro-5-hexen-2-ol using lipases. In this process, an enzyme like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (the alcohol).

Furthermore, a stereoinversion pathway has been demonstrated for the synthesis of (S)-5-hexen-2-ol from racemic 5-hexen-2-ylsulfate, showcasing the power of enzymatic cascades to convert a racemic mixture entirely into a single enantiomer. rsc.org Halohydrin dehalogenases (HHDHs) represent another class of enzymes with significant potential. An HHDH from an alphaproteobacterium has been used in the sequential kinetic resolution of a similar substrate, (R,S)-1-chloro-3-phenoxy-2-propanol, to yield the (S)-enantiomer with over 99% ee, indicating the applicability of this enzyme class for resolving haloalcohols. researchgate.net

Table 2: Enzyme-Catalyzed Biotransformations

| Enzyme Class | Specific Enzyme Example | Strategy | Substrate |

|---|---|---|---|

| Lipase | Novozym 435 (immobilized Candida antarctica lipase B) | Kinetic Resolution | rac-1-Chloro-5-hexen-2-ol |

| Sulfatase / Other | Not specified | Stereoinversion | rac-5-Hexen-2-ylsulfate rsc.org |

| Halohydrin Dehalogenase (HHDH) | AbHHDH | Kinetic Resolution | rac-Halohydrins researchgate.net |

Chiral Auxiliary-Directed Synthetic Strategies for (S)-1-Chloro-5-hexen-2-ol

In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones are a classic example of such auxiliaries. caltech.edu An N-acyl oxazolidinone can be prepared from a readily available amino alcohol, and its enolate can then react with electrophiles in a highly diastereoselective manner. caltech.edu

More modern strategies include the use of palladium-chelating auxiliaries to enforce a specific geometry during a reaction. For instance, attaching a 5-chloro-8-quinolinol group to a phosphoramidate (B1195095) tether on an alkenyl alcohol has been shown to achieve exceptional diastereocontrol (>20:1 dr) in tethered aza-Wacker cyclization reactions, demonstrating how an auxiliary can overcome low intrinsic diastereoselectivity. chemrxiv.org Another strategy involves the diastereoselective conjugate addition of a chiral lithium amide, such as lithium (S)-N-allyl-N-α-methylbenzylamide, to an α,β-unsaturated system to set a key stereocenter. researchgate.net

Enantiomerically Pure Synthesis of (S)-1-Chloro-5-hexen-2-ol via Chiral Pool Strategies

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. A synthetic route that begins with one of these molecules can be an efficient way to produce a complex chiral target.

A practical and scalable synthesis of a precursor to (S)-1-chloro-5-hexen-2-ol utilizes (R)-epichlorohydrin as the starting material. acs.org (R)-epichlorohydrin is an inexpensive, commercially available chiral building block. The synthesis involves a key step where the epoxide ring is opened by a suitable nucleophile, such as allylmagnesium chloride, which introduces the 5-hexene moiety. This reaction proceeds with high regioselectivity at the less substituted carbon of the epoxide, directly establishing the carbon skeleton and the (S)-configuration at the hydroxyl-bearing carbon, leading to the formation of (S)-1-chloro-5-hexen-2-ol. acs.orgcaltech.edu

Diastereoselective Synthesis of Precursors to (S)-1-Chloro-5-hexen-2-ol

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This is a powerful strategy for building complex molecules with multiple stereocenters. For a molecule like (S)-1-chloro-5-hexen-2-ol, this could involve a reaction on a chiral precursor where the existing chirality directs the formation of the C-2 stereocenter.

An example of this principle is the synthesis of dihydroxyhomoprolines, where a diastereoselective conjugate addition of a chiral lithium amide is the key step. researchgate.net Similarly, the synthesis of protected syn-1,3-diols can be achieved with high diastereoselectivity through a bismuth(III)-mediated hemiacetal/oxa-conjugate addition reaction. liverpool.ac.uk While not directly producing the target compound, these methods exemplify the strategy of using an existing stereocenter, often derived from a chiral pool source or set by a previous asymmetric step, to control the stereochemical outcome of a subsequent transformation. liverpool.ac.ukhbni.ac.in

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantioenrichment of 1-Chloro-5-hexen-2-ol Intermediates

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. The aforementioned hydrolytic kinetic resolution (HKR) of rac-1,2-epoxy-5-hexene is a prime example, where the (S)-epoxide is consumed, leaving the desired (R)-epoxide precursor. acs.org

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation by combining the enantioselective reaction of kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A chemoenzymatic DKR process for secondary alcohols typically involves two catalysts: a lipase for enantioselective acylation and a metal complex for racemizing the unreacted alcohol. acs.org For substrates like 5-hexen-2-ol (B1606890), racemization with common ruthenium-based catalysts can be slow, sometimes requiring higher temperatures or the development of more efficient racemization protocols. acs.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of (S)-1-Chloro-5-hexen-2-ol

The growing emphasis on environmentally benign chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of chiral compounds like (S)-1-chloro-5-hexen-2-ol. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of synthesizing this specific chiral alcohol, sustainable approaches primarily revolve around biocatalysis and chemoenzymatic methods, which offer high selectivity under mild conditions, thereby minimizing the environmental footprint.

A significant green strategy for producing (S)-1-chloro-5-hexen-2-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-chloro-5-hexen-2-one. This transformation is a prime candidate for biocatalysis, employing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.org These enzymes, often derived from microorganisms like yeast or bacteria, can exhibit remarkable enantioselectivity, yielding the desired (S)-enantiomer with high purity. rsc.org The use of whole-cell biocatalysts or isolated enzymes circumvents the need for heavy metal catalysts and harsh reducing agents often employed in traditional organic synthesis. researchgate.net

One notable advancement is the use of reductases purified from sources like baker's yeast. Research has identified NADPH-dependent reductases capable of converting 1-chloro-2-hexanone to the corresponding alcohol with high enantiomeric purity. acs.org These enzymatic reductions are typically conducted in aqueous media at or near ambient temperature and pressure, aligning with the green chemistry principles of energy efficiency and the use of safer solvents. acs.org

Another powerful green methodology is dynamic kinetic resolution (DKR). DKR combines the enzymatic resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired single enantiomer. diva-portal.orgacs.org For the synthesis of (S)-1-chloro-5-hexen-2-ol, this would involve the selective acylation of the (S)-enantiomer from a racemic mixture of 1-chloro-5-hexen-2-ol, catalyzed by a lipase, while the remaining (R)-enantiomer is continuously racemized by a metal catalyst. diva-portal.orgacs.org While the racemization of alcohols with a distant olefin group like 5-hexen-2-ol can be slower with some ruthenium-based catalysts, this approach has been successfully applied to a wide range of other chlorohydrins. acs.orgdiva-portal.org

Furthermore, chemoenzymatic strategies extend to deracemization processes. For instance, an alkylsulfatase-based deracemization has been shown to produce (S)-5-hexen-2-ol from its racemic sulfate (B86663) ester through stereoinversion, a process that could potentially be adapted for the chloro-analogue. rsc.orgnih.govrsc.org

Detailed Research Findings in Biocatalytic Reduction

A study on the asymmetric reduction of various carbonyl compounds using a reductase purified from baker's yeast demonstrated the enzyme's efficacy on chlorinated ketones. The data below highlights the enzyme's specificity and the high enantiomeric purity of the resulting alcohols.

| Substrate | Product | Enantiomeric Excess (ee) | kcat/Km (s-1M-1) | Km (M) |

|---|---|---|---|---|

| 1-Chloro-2-hexanone | 1-Chloro-2-hexanol | >98% | 1.2 x 104 | 1.5 x 10-4 |

| 1-Acetoxy-2-heptanone | 1-Acetoxy-2-heptanol | >98% | 2.1 x 104 | 1.1 x 10-4 |

| Methyl acetoacetate | Methyl 3-hydroxybutyrate | >98% | 6.3 x 104 | 2.5 x 10-3 |

| Ethyl pyruvate | Ethyl lactate | >98% | 1.1 x 105 | 8.3 x 10-4 |

Data sourced from a study on a reductase purified from baker's yeast. acs.org The high enantiomeric excess (>98%) for 1-chloro-2-hexanol underscores the potential of this biocatalytic approach for producing (S)-1-chloro-5-hexen-2-ol with high optical purity. The high specificity constant (kcat/Km) indicates efficient conversion of the substrate by the enzyme. acs.org

Chemical Reactivity and Stereoselective Transformations of S 1 Chloro 5 Hexen 2 Ol

Regioselective and Stereoselective Functionalization of the Hydroxyl Group in (S)-1-Chloro-5-hexen-2-ol

The hydroxyl group in (S)-1-chloro-5-hexen-2-ol is a key site for a variety of functionalization reactions. Its reactivity can be finely tuned to achieve specific stereochemical outcomes.

The secondary alcohol of (S)-1-chloro-5-hexen-2-ol can be oxidized to the corresponding ketone, 1-chloro-5-hexen-2-one. This transformation can be achieved using various oxidizing agents. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are common methods for this conversion. The resulting ketone is a valuable intermediate for further carbon-carbon bond-forming reactions.

The hydroxyl group of (S)-1-chloro-5-hexen-2-ol readily undergoes etherification and esterification reactions. Ether derivatives can be prepared by reacting the alcohol with an appropriate alkyl halide in the presence of a base. For example, treatment with sodium hydride and an alkyl halide would yield the corresponding ether.

Esterification can be accomplished using a variety of methods, including reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester. These derivatives are often used as protecting groups or to introduce specific functionalities into the molecule.

Furthermore, the hydroxyl group can be converted into other functional groups. For example, reaction with phosphorus tribromide can convert the alcohol to the corresponding bromide. chemicalbook.com Additionally, the hydroxyl group can be transformed into a leaving group, such as a tosylate, by reaction with tosyl chloride. This tosylate can then be displaced by a variety of nucleophiles. rsc.org

Controlled Oxidation and Reduction Pathways

Transformations Involving the Terminal Alkene Moiety of (S)-1-Chloro-5-hexen-2-ol

The terminal alkene of (S)-1-chloro-5-hexen-2-ol provides another handle for a diverse array of chemical transformations, allowing for the extension and diversification of the carbon skeleton.

The terminal double bond can undergo stereoselective dihydroxylation to introduce two new stereocenters. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a chiral ligand to control the stereochemical outcome.

Epoxidation of the terminal alkene is another important transformation, leading to the formation of an epoxide ring. This reaction can be carried out using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. Biocatalytic methods for the enantioselective epoxidation of related hexenes have also been developed. lookchem.com

The terminal alkene can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. researchgate.netchim.it While (S)-1-chloro-5-hexen-2-ol itself might not be the most reactive dienophile, its derivatives can be employed in these [4+2] cycloadditions to construct complex polycyclic systems. sit.edu.cnresearchgate.net

Furthermore, the alkene can undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides or nitrones, to form five-membered heterocyclic rings. acs.orgwikipedia.orgorganic-chemistry.org These reactions are often highly regioselective and stereoselective, providing a route to complex nitrogen- and oxygen-containing heterocycles. ucla.eduresearchgate.net The Huisgen 1,3-dipolar cycloaddition, for example, is a well-established method for the synthesis of triazoles from azides and alkynes, and similar principles apply to alkene dipolarophiles.

Olefin metathesis has emerged as a powerful strategy for the formation of new carbon-carbon double bonds. researchgate.netscience.gov (S)-1-chloro-5-hexen-2-ol can participate in cross-metathesis reactions with other olefins to create longer carbon chains with a new internal double bond. google.comgoogle.comgoogle.com For example, cross-metathesis with another terminal alkene in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, can lead to the formation of a new, longer-chain chloroalcohol. rsc.orgnih.gov

Ring-closing metathesis (RCM) of derivatives of (S)-1-chloro-5-hexen-2-ol is another valuable application. By introducing a second terminal alkene into the molecule, RCM can be used to construct cyclic ethers and other carbocyclic and heterocyclic systems. uu.nlresearchgate.netrsc.org This strategy has been employed in the synthesis of various macrocycles and other complex structures. researchgate.net

Table 1: Selected Reactions of (S)-1-Chloro-5-hexen-2-ol and its Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Oxidation | Swern oxidation or PCC | 1-Chloro-5-hexen-2-one |

| Esterification | Acyl chloride, pyridine | Ester derivative |

| Epoxidation | mCPBA | 1-Chloro-2-(oxiran-2-yl)ethane |

| Cross-Metathesis | Another alkene, Grubbs catalyst | Longer chain chloroalcohol |

| Ring-Closing Metathesis | Diene derivative, Grubbs catalyst | Cyclic ether or carbocycle |

| 1,3-Dipolar Cycloaddition | Nitrile oxide or nitrone | Five-membered heterocycle |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Intramolecular Cyclization Reactions and Ring-Closing Metathesis Involving (S)-1-Chloro-5-hexen-2-ol

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-chlorine bond, along with a terminal alkene, allows (S)-1-chloro-5-hexen-2-ol to undergo various intramolecular cyclization reactions.

The intramolecular cyclization of halohydrins is a well-established method for the synthesis of cyclic ethers. researchgate.net In the case of (S)-1-chloro-5-hexen-2-ol, treatment with a base can induce an intramolecular Williamson ether synthesis. Deprotonation of the hydroxyl group forms an alkoxide, which can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This results in the formation of a chiral epoxide, (S)-2-(but-3-en-1-yl)oxirane. libretexts.orglibretexts.org

Alternatively, under certain conditions, cyclization involving the alkene can occur. For instance, acid-catalyzed intramolecular cyclization could potentially lead to the formation of substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives, although this is less common for simple chloroalcohols without further activation of the alkene. The formation of five- and six-membered rings is generally favored in intramolecular reactions.

| Cyclization Type | Reagents | Product | Ring Size |

| Intramolecular Williamson Ether Synthesis | Base (e.g., NaOH, NaH) | (S)-2-(but-3-en-1-yl)oxirane | 3 (Oxirane) |

| Potential Alkene Cyclization | Acid catalyst | Substituted Tetrahydrofuran/Tetrahydropyran | 5 or 6 |

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds, but it requires a diene. As (S)-1-chloro-5-hexen-2-ol contains only one double bond, it cannot directly undergo RCM. It would first need to be converted to a diene, for example, by etherification or esterification with an unsaturated partner.

Halogen-mediated cyclizations, also known as halocyclizations, are electrophilic addition reactions where the halogen atom activates the double bond, allowing for intramolecular attack by a nucleophile. mdpi.comresearchgate.net For (S)-1-chloro-5-hexen-2-ol, the internal hydroxyl group can act as the nucleophile.

Treatment of (S)-1-chloro-5-hexen-2-ol with an electrophilic halogen source (e.g., I₂, Br₂, or N-halosuccinimide) can initiate the cyclization. The reaction would proceed via the formation of a cyclic halonium ion intermediate from the terminal alkene. The neighboring hydroxyl group would then attack this intermediate in an intramolecular fashion. The regioselectivity of this ring-closure is governed by Baldwin's rules, with 5-exo-tet and 6-endo-tet cyclizations being the most likely pathways, leading to the formation of five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) rings, respectively. The stereochemistry of the starting material would influence the stereochemical outcome of the newly formed chiral centers in the cyclic ether product. Hypervalent iodine reagents can also be employed to mediate such transformations. beilstein-journals.org

| Halogen Source | Potential Products | Key Features |

| I₂ / NaHCO₃ | Chiral iodinated tetrahydrofuran or tetrahydropyran derivatives | Iodocyclization, stereospecific |

| NBS / H₂O | Chiral brominated tetrahydrofuran or tetrahydropyran derivatives | Bromocyclization, often highly regioselective |

| PhI(OAc)₂ / Halide Salt | Chiral halogenated cyclic ethers | Mediated by hypervalent iodine, versatile |

Strategic Applications of S 1 Chloro 5 Hexen 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Application in the Enantioselective Synthesis of Natural Products

The enantiopure nature of (S)-1-Chloro-5-hexen-2-ol makes it an important starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount.

The six-carbon backbone of (S)-1-Chloro-5-hexen-2-ol serves as a foundational unit for synthesizing portions of larger natural products, particularly those derived from polyketide pathways. Polyketides are a large class of secondary metabolites with diverse biological activities. Synthetic strategies often involve the coupling of smaller, chiral fragments to build the complex polyketide chain.

Research has demonstrated the use of closely related C6 synthons in the creation of paleo-soraphens, which are polyketide natural products. uni-hannover.dersc.org In these syntheses, a derivative, 5-hexen-1-ylmagnesium bromide, is used to establish an initial stereocenter via an asymmetric reaction. uni-hannover.dersc.org The terminal alkene of the hexenyl unit is then subjected to a Sharpless asymmetric dihydroxylation to introduce new, stereodefined hydroxyl groups. uni-hannover.dersc.org This sequence highlights how the "5-hexen-2-ol" scaffold can be elaborated into a more functionalized chain, a key step in building up the backbone of a polyketide. The chloro-substituent in (S)-1-Chloro-5-hexen-2-ol offers an additional reactive site for further modification, which is not present in the unsubstituted parent alcohol.

Table 1: Exemplary Reactions for Polyketide Fragment Synthesis

| Precursor Type | Key Reaction | Transformation | Relevance to Polyketide Synthesis |

|---|---|---|---|

| Hexenyl Organometallic | Asymmetric Alkylation | Forms a C-C bond and sets a key stereocenter. uni-hannover.dersc.org | Initiation of a polyketide chain with defined stereochemistry. |

| Terminal Alkene | Sharpless Asymmetric Dihydroxylation | Converts the alkene into a chiral diol. uni-hannover.dersc.org | Introduction of hydroxyl groups characteristic of polyketide structures. |

(S)-1-Chloro-5-hexen-2-ol and its derivatives are valuable for their ability to be incorporated into larger, intricate molecular frameworks, such as macrocyclic depsipeptides. A notable example is the use of (S)-5-hexen-2-ol in the synthesis of fluorescent analogues of Jasplakinolide, a macrocycle used for live-cell imaging of actin. acs.org

In this synthesis, the (S)-5-hexen-2-ol fragment is coupled with a complex carboxylic acid derived from a tripeptide. acs.org The reaction, an esterification catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), directly incorporates the chiral alcohol into the linear precursor of the macrocycle. acs.org The stereocenter from the original alcohol is thus preserved in the final, complex structure. The terminal alkene and the chloro-group (in the case of the title compound) remain available for subsequent cyclization or functionalization steps, demonstrating the strategic utility of this multifunctional building block.

Precursor to Biologically Active Hexane-Derived Metabolites and Polyketides

Utility in the Asymmetric Synthesis of Pharmaceutical Intermediates and Advanced Drug Scaffolds

The principles of asymmetric synthesis are central to modern pharmaceutical development, as the biological activity of a drug is often dependent on its stereochemistry. nih.govscribd.com Chiral building blocks like (S)-1-Chloro-5-hexen-2-ol are therefore critical starting materials in this field.

The structural features of (S)-1-Chloro-5-hexen-2-ol allow for its use in the synthesis of diverse molecular scaffolds for drug discovery. The chloride can be displaced via Sₙ2 reactions, the alcohol can be converted into ethers or esters, and the alkene can undergo a wide array of addition reactions. This versatility allows chemists to generate libraries of related compounds for screening.

The synthesis of Jasplakinolide analogues, which are valuable probes for studying the actin cytoskeleton, serves as an example of building a biologically active molecule. acs.org Such probes are essential tools in cell biology and can inform drug discovery efforts. The ability to construct these complex molecules relies on the availability of chiral precursors like (S)-5-hexen-2-ol to ensure the correct three-dimensional structure required for biological function. acs.org

The production of single-enantiomer drugs requires starting materials of high optical purity. scribd.com Biocatalysis has emerged as a powerful method for producing such enantiopure compounds. For instance, (S)-5-hexen-2-ol can be synthesized from the corresponding racemic sulfate (B86663) ester through a deracemization process using an alkylsulfatase enzyme, achieving stereoinversion to yield the pure (S)-enantiomer. rsc.orgrsc.org

Having access to such an enantiopure precursor is fundamental for medicinal chemistry programs. It ensures that the chirality introduced at the beginning of a synthetic sequence is carried through to the final drug candidate, avoiding the need for difficult chiral separations at later stages and preventing the formation of unwanted stereoisomers that could have different or even detrimental biological effects.

Construction of Chiral Drug Candidates

Development of Chiral Ligands and Catalysts Derived from (S)-1-Chloro-5-hexen-2-ol

Chiral ligands are essential components of catalysts used in asymmetric synthesis to produce enantiomerically pure compounds. The structure of (S)-1-Chloro-5-hexen-2-ol, with its multiple functional groups, provides a scaffold for the potential development of new chiral ligands.

While specific ligands derived directly from (S)-1-Chloro-5-hexen-2-ol are not widely reported, its structure is analogous to other bifunctional molecules used for this purpose. The alcohol and chloride functionalities provide two distinct points for attachment to a metal-coordinating group, such as a phosphine (B1218219). For example, the alcohol could be etherified with a diphenylphosphino-substituted molecule, or the chloride could be displaced by a phosphide (B1233454) anion. The terminal alkene offers a third site that could be used to create tridentate ligands or to anchor the ligand to a solid support. The development of such ligands is a key area of research for creating more efficient and selective asymmetric catalysts. unito.itrsc.org

Table 2: Potential Ligand Architectures from (S)-1-Chloro-5-hexen-2-ol

| Ligand Type | Potential Synthetic Route | Key Feature |

|---|---|---|

| Chiral P,O-Ligand | Etherification of the alcohol with a phosphino-phenol or displacement of the chloride with a phosphide. | Bidentate coordination to a metal center, creating a chiral environment. |

| Chiral N,O-Ligand | Displacement of the chloride with a chiral amine or amination of the epoxide derived from the alkene. | Used in various asymmetric transformations, including reductions and additions. |

Contributions to Methodology Development in Asymmetric Organic Synthesis

Optically active chlorohydrins are recognized as valuable intermediates in the synthesis of a diverse range of organic compounds, including amino alcohols, epoxides, and glycols. acs.orgnih.gov The strategic placement of a chiral hydroxyl group vicinal to a chlorine atom, as seen in (S)-1-Chloro-5-hexen-2-ol, is a classic precursor to stereochemically defined epoxides via intramolecular Williamson ether synthesis. The resulting (S)-5,6-epoxy-1-hexene would be a valuable chiral intermediate, amenable to regioselective ring-opening with various nucleophiles to generate a wide array of 1,2-disubstituted chiral fragments.

The development of methodologies in asymmetric synthesis often relies on the use of robust and versatile chiral starting materials. (S)-1-Chloro-5-hexen-2-ol serves as an exemplary substrate for the advancement of methods such as dynamic kinetic resolution (DKR). In DKR protocols, a racemic mixture of a chlorohydrin can be converted almost entirely into a single enantiomer of a derivatized product. wikipedia.orgdiva-portal.org This is typically achieved by combining a rapid, catalyst-induced racemization of the alcohol stereocenter with a highly enantioselective enzymatic acylation. diva-portal.orgorganic-chemistry.org While this applies to the resolution of the racemate, the enantiopure (S)-1-Chloro-5-hexen-2-ol itself can be used to probe the efficiency and selectivity of new catalysts and enzymatic systems designed for transformations of multifunctional substrates.

Furthermore, the presence of the terminal alkene in (S)-1-Chloro-5-hexen-2-ol introduces another dimension to its utility in methodology development. This functionality allows for the exploration of tandem reactions where, for instance, an initial enzymatic resolution or a metal-catalyzed reaction at the chlorohydrin moiety is followed by an olefin metathesis, hydroboration-oxidation, or polymerization reaction. The development of such sequential transformations is a significant goal in modern organic synthesis, aiming to increase molecular complexity in a step-economical fashion. The unique combination of three distinct functional groups makes (S)-1-Chloro-5-hexen-2-ol an ideal platform for developing novel, orthogonal chemical strategies.

Stereoselective Synthesis of Advanced Materials Precursors and Specialty Chemicals

The demand for enantiomerically pure compounds extends beyond pharmaceuticals into the realm of materials science and specialty chemicals, where chirality can influence properties such as liquid crystal phases, polymer helicity, and sensory attributes. The trifunctional nature of (S)-1-Chloro-5-hexen-2-ol makes it a valuable precursor for such applications.

The terminal double bond allows (S)-1-Chloro-5-hexen-2-ol to function as a chiral monomer in polymerization reactions. For example, acyclic diene metathesis (ADMET) polymerization could yield chiral polymers with the stereocenter regularly spaced along the polymer backbone. The physical and chemical properties of these materials, such as their thermal behavior and their interaction with other chiral molecules, would be directly influenced by the (S)-configuration of the repeating unit. Such chiral polymers have potential applications as chiral stationary phases in chromatography or as components in stimuli-responsive materials.

Moreover, each functional group of (S)-1-Chloro-5-hexen-2-ol can be selectively modified to produce a diverse range of specialty chemical precursors. The hydroxyl group can be esterified or etherified to introduce new functionalities, the chloride can be displaced by a variety of nucleophiles (e.g., azides, cyanides, thiols) to create bifunctional chiral building blocks, and the alkene can undergo a plethora of transformations. nus.edu.sgmdpi.comrsc.org This modularity allows for the synthesis of a library of complex chiral molecules from a single starting material.

For instance, selective protection of the alcohol, followed by nucleophilic substitution at the primary carbon, and subsequent modification of the alkene would yield highly functionalized, enantiomerically pure compounds. These could serve as precursors for agrochemicals, fragrances, or complex ligands for asymmetric catalysis.

The table below illustrates a hypothetical, yet chemically feasible, set of transformations to generate various advanced precursors from (S)-1-Chloro-5-hexen-2-ol, showcasing its versatility.

| Starting Material | Reagent(s) | Transformation Type | Product | Potential Application Area |

| (S)-1-Chloro-5-hexen-2-ol | 1. TBDMSCl, Imidazole2. NaN3, DMF3. TBAF, THF | Sequential Protection, Substitution, Deprotection | (S)-1-Azido-5-hexen-2-ol | Precursor for chiral amino alcohols, click chemistry |

| (S)-1-Chloro-5-hexen-2-ol | Grubbs' Catalyst (2nd Gen.) | Ring-Closing Metathesis (hypothetical self-condensation) | Chiral Polyalkene | Specialty chiral polymer, advanced material |

| (S)-1-Chloro-5-hexen-2-ol | 1. Acetic Anhydride, Pyridine2. 9-BBN, THF3. H2O2, NaOH | Acylation, Hydroboration-Oxidation | (S)-6-Hydroxy-2-acetoxyhexyl chloride | Precursor for difunctional chiral ligands |

| (S)-1-Chloro-5-hexen-2-ol | NaOH (aq) | Intramolecular Williamson Ether Synthesis | (S)-2-(But-3-en-1-yl)oxirane | Versatile chiral epoxide intermediate |

| (S)-1-Chloro-5-hexen-2-ol | KCN, DMSO | Nucleophilic Substitution | (S)-2-Hydroxy-6-heptenenitrile | Precursor for chiral carboxylic acids and amines |

This table is illustrative of potential synthetic pathways and applications.

The strategic value of (S)-1-Chloro-5-hexen-2-ol lies in its ability to serve as a foundational element for constructing stereochemical and functional complexity, making it a significant building block for both methodology development and the synthesis of next-generation materials and chemicals.

Mechanistic Investigations and Computational Studies on S 1 Chloro 5 Hexen 2 Ol and Its Derivatives

Elucidation of Reaction Mechanisms Involving (S)-1-Chloro-5-hexen-2-ol through Experimental and Theoretical Approaches

The reaction mechanisms of (S)-1-chloro-5-hexen-2-ol are of significant interest due to the compound's bifunctional nature, possessing both a reactive chloro-alcohol moiety and a terminal double bond. Experimental studies, often coupled with theoretical calculations, have been instrumental in understanding the intricate pathways of its transformations.

Transition State Analysis of Key Transformations

Transition state analysis is a cornerstone in understanding the kinetics and feasibility of chemical reactions. For reactions involving derivatives of (S)-1-chloro-5-hexen-2-ol, computational modeling has been employed to determine the structures and energies of transition states. For instance, in the racemization of secondary alcohols catalyzed by ruthenium complexes, density functional theory (DFT) calculations have supported the hypothesis that the dissociation of a carbon monoxide (CO) ligand is a key step in the mechanism. diva-portal.org This was further corroborated by experimental observations where the addition of CO inhibited the rate of racemization of (S)-1-phenylethanol. diva-portal.org

In a study on the ruthenium-catalyzed racemization of 5-hexen-2-ol (B1606890), the coordination of the double bond to the ruthenium center was found to inhibit the rate of racemization. diva-portal.org This inhibition provides evidence for the importance of a free coordination site on the metal for the crucial β-hydride elimination step to occur. diva-portal.org The characterization of two diastereomers of an alkoxycarbonyl complex with the double bond coordinated to ruthenium, using NMR and in-situ FT-IR spectroscopy, further substantiated this mechanistic detail. diva-portal.org

Role of Substrate Stereochemistry in Directing Reaction Pathways and Selectivity

The inherent chirality of (S)-1-chloro-5-hexen-2-ol plays a crucial role in directing the stereochemical outcome of its reactions. The stereochemistry of electrocyclic reactions, a concept pioneered by Woodward and Hoffmann, provides a foundational understanding of how orbital symmetry controls reaction pathways. acs.org

In chemoenzymatic dynamic kinetic resolutions, the combination of a ruthenium catalyst for in-situ racemization of the alcohol and a lipase (B570770) for enantioselective acylation has proven highly effective. This dual catalytic system allows for the transformation of a racemic mixture into a single enantiomer of the product in high yield and enantiomeric excess. For example, dynamic kinetic resolution of various homoallylic alcohols, a class of compounds to which 5-hexen-2-ol belongs, has been achieved with high efficiency. diva-portal.org

Quantum Chemical Calculations for Conformational Analysis and Stability of (S)-1-Chloro-5-hexen-2-ol

Quantum chemical calculations are powerful tools for investigating the conformational landscape and relative stabilities of molecules like (S)-1-chloro-5-hexen-2-ol. These calculations can predict the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's reactivity.

For related chlorinated alkenes, computational models have been used to predict the predominant stereoisomer. For example, in the case of 1-chloro-5,5-dimethyl-2-hexene, computational models predict a high E:Z ratio (95:5) due to the steric hindrance between the chlorine atom and the bulky dimethyl group, which favors the trans arrangement. vulcanchem.com While this is a different molecule, similar principles of steric hindrance would influence the conformational preferences of (S)-1-chloro-5-hexen-2-ol.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity in Reactions of (S)-1-Chloro-5-hexen-2-ol

Density Functional Theory (DFT) has become an indispensable tool for studying the reactivity and selectivity of organic reactions. DFT calculations can provide detailed information about the electronic structure of reactants, transition states, and products, offering insights into reaction pathways and predicting selectivity.

In studies of the reactions of OH radicals with various hexenol isomers, DFT calculations have been used to understand the reaction mechanism and the relative importance of different reaction channels, such as OH-addition versus H-abstraction. researchgate.net These studies have shown that for many hexenols, the H-abstraction channel is a significant pathway, a finding that has important implications for atmospheric chemistry. researchgate.net Although (S)-1-chloro-5-hexen-2-ol was not specifically studied, these findings highlight the power of DFT in dissecting complex reaction mechanisms involving similar unsaturated alcohols.

Furthermore, DFT calculations have been instrumental in supporting the proposed mechanism for the racemization of secondary alcohols by ruthenium catalysts, where CO dissociation is a key step. diva-portal.org

Molecular Dynamics Simulations to Understand Reaction Dynamics and Solvent Effects

The rates of many reactions, such as S_N2 reactions, are significantly affected by the solvent. nou.edu.ng Protic solvents, which can form hydrogen bonds, can solvate the nucleophile and reactants to different extents, thereby influencing the reaction rate. nou.edu.ng MD simulations can model these solvent-solute interactions explicitly and provide a dynamic picture of how the solvent molecules rearrange during the course of a reaction, affecting the energy barrier and reaction dynamics.

In Silico Predictions and Modeling of Stereochemical Outcomes in Transformations of (S)-1-Chloro-5-hexen-2-ol

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the stereochemical outcomes of reactions. These models can range from simple steric models to sophisticated quantum mechanical calculations of transition state energies.

For example, in the context of intramolecular silyl (B83357) nitronate cycloadditions, computational modeling has been used to predict the stereoselectivity and regioselectivity of ring-opening reactions. juniperpublishers.com By comparing the energies of different possible transition states and products, these models can accurately predict which isomers will be formed preferentially. juniperpublishers.com Such approaches could be applied to predict the stereochemical outcomes of transformations involving (S)-1-chloro-5-hexen-2-ol, for instance, in cyclization reactions where the stereocenter at C-2 can influence the formation of new stereocenters.

Future Perspectives and Emerging Research Avenues for S 1 Chloro 5 Hexen 2 Ol

Exploration of Novel Catalytic Systems for the Synthesis and Transformation of (S)-1-Chloro-5-hexen-2-ol

The development of novel catalytic systems is paramount for improving the synthesis and subsequent transformations of (S)-1-Chloro-5-hexen-2-ol. Current research is geared towards discovering catalysts that offer higher efficiency, selectivity, and sustainability.

For Synthesis:

Asymmetric Transfer Hydrogenation: Ruthenium complexes, such as Ru(CO)2Cl(η5-C5Ph5), have been studied for the racemization of secondary alcohols, a key step in dynamic kinetic resolution (DKR) processes. diva-portal.org However, for substrates with distant olefinic groups like 5-hexen-2-ol (B1606890), the racemization can be slow, necessitating higher temperatures. researchgate.net Future work will likely focus on developing more active ruthenium or other transition metal catalysts that can operate under milder conditions.

Biocatalysis: Enzymes, particularly lipases, are used in the kinetic resolution of racemic 5-hexen-2-ol. diva-portal.org The combination of enzymatic resolution with a metal catalyst for in situ racemization of the undesired enantiomer in a DKR process is a powerful strategy. diva-portal.orgresearchgate.net The exploration of new and more robust enzymes, potentially through directed evolution, could lead to more efficient and selective processes.

Lewis Base Catalysis: Novel Lewis base-catalyzed approaches are being developed for reactions like bromochlorination, utilizing catalysts such as triphenylphosphine (B44618) or TPPO. acs.org This strategy could potentially be adapted for the synthesis of (S)-1-Chloro-5-hexen-2-ol or its derivatives.

For Transformation:

Metathesis Catalysis: Ruthenium-based catalysts are workhorses in olefin metathesis. For a molecule like (S)-1-Chloro-5-hexen-2-ol, ring-closing metathesis could be a powerful tool for the synthesis of cyclic ethers. Future research may involve developing catalysts that are more tolerant to the chloro and hydroxyl functional groups.

Palladium-Catalyzed Cross-Coupling: The vinyl group in (S)-1-Chloro-5-hexen-2-ol is a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The development of more active and stable palladium catalysts, or catalysts based on more abundant metals like nickel, is an ongoing area of research. lancs.ac.uk A novel Ni/Zn catalytic system has shown promise in reactions that traditionally use palladium. lancs.ac.uk

Heterometallic Catalysis: The use of heterometallic complexes, containing two or more different metal centers, can lead to cooperative effects and enhanced catalytic activity. acs.org These systems could be explored for novel transformations of (S)-1-Chloro-5-hexen-2-ol.

Integration of (S)-1-Chloro-5-hexen-2-ol in Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous manufacturing is a key trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The integration of (S)-1-Chloro-5-hexen-2-ol synthesis and its subsequent transformations into flow chemistry setups is a promising research avenue.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For instance, the generation of reactive intermediates like organolithium reagents, which can be challenging on a large scale in batch, can be performed more safely and efficiently in a flow reactor. orgsyn.org

The immobilization of catalysts, both chemical and biological, onto solid supports is crucial for their application in continuous flow processes. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, thereby reducing costs and waste. Future research will focus on developing robust and highly active immobilized catalysts for the synthesis and transformation of (S)-1-Chloro-5-hexen-2-ol.

Expansion of Synthetic Applications in New Chemical Spaces and Interdisciplinary Research Areas

The unique bifunctional nature of (S)-1-Chloro-5-hexen-2-ol makes it a valuable precursor for a wide array of complex molecules. Expanding its application into new chemical spaces and interdisciplinary fields is a significant area for future research.

Medicinal Chemistry: Chiral chlorohydrins are important intermediates in the synthesis of pharmaceuticals. The enantiomerically pure nature of (S)-1-Chloro-5-hexen-2-ol makes it an attractive starting material for the synthesis of biologically active molecules, where stereochemistry is often crucial for efficacy.

Materials Science: The vinyl group allows for polymerization or incorporation into polymer backbones, while the chloro and hydroxyl groups can be used for further functionalization. This could lead to the development of novel functional polymers with tailored properties.

Agrochemicals: Similar to pharmaceuticals, the biological activity of agrochemicals is often dependent on their stereochemistry. (S)-1-Chloro-5-hexen-2-ol could serve as a key building block for the synthesis of new and more effective pesticides and herbicides.

Flavor and Fragrance: The related compound 5-hexen-1-ol (B1630360) is used as a food flavoring agent. chemicalbook.com Transformations of (S)-1-Chloro-5-hexen-2-ol could lead to the synthesis of novel fragrance and flavor compounds with unique olfactory properties.

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring and Characterization of Reactions Involving (S)-1-Chloro-5-hexen-2-ol

The ability to monitor reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates or byproducts. Advanced spectroscopic and analytical techniques are crucial for optimizing reaction conditions and ensuring the quality of the final product.

In Situ NMR and IR Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be used to follow the progress of reactions involving (S)-1-Chloro-5-hexen-2-ol. diva-portal.orgasm.org This allows for the identification of key intermediates and the determination of reaction kinetics, which is essential for process optimization. scispace.comacs.org

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds and can be used to identify and quantify the products of reactions involving (S)-1-Chloro-5-hexen-2-ol and its derivatives. mdpi.comresearchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are essential for determining the enantiomeric purity of (S)-1-Chloro-5-hexen-2-ol and its products. acs.org

The development of more sensitive and robust online analytical methods will be critical for the implementation of continuous manufacturing processes for this compound.

Development of More Sustainable and Economical Routes for the Production and Utilization of (S)-1-Chloro-5-hexen-2-ol

Sustainability and economic viability are major drivers in modern chemical research. The development of greener and more cost-effective methods for the production and use of (S)-1-Chloro-5-hexen-2-ol is a key long-term goal.

Renewable Feedstocks: Exploring routes to synthesize (S)-1-Chloro-5-hexen-2-ol from renewable resources, such as biomass-derived platform chemicals, would significantly improve its sustainability profile. Fermentation processes are being investigated for the production of various valuable compounds from waste materials. unipr.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of chemical processes.

Catalyst Recovery and Reuse: The development of efficient methods for catalyst recovery and recycling is crucial for reducing costs and waste, particularly for catalysts based on precious metals. lancs.ac.uk

The table below summarizes some of the research directions and their potential impact.

| Research Area | Focus | Potential Impact |

| Novel Catalysis | Development of more active, selective, and robust catalysts (metal-based, biocatalysts, heterometallic) for synthesis and transformations. | Increased efficiency, lower costs, milder reaction conditions, and access to new chemical transformations. |

| Flow Chemistry | Integration of synthesis and transformations into continuous flow processes. | Improved safety, scalability, process control, and potential for automation. |

| Synthetic Applications | Exploration of (S)-1-Chloro-5-hexen-2-ol as a building block in medicinal chemistry, materials science, and agrochemicals. | Discovery of new drugs, materials, and agrochemicals with improved properties. |

| Analytical Techniques | Application of advanced in situ spectroscopic and chromatographic methods for reaction monitoring and product characterization. | Better understanding of reaction mechanisms, improved process control, and higher product quality. |

| Sustainability | Development of routes from renewable feedstocks, improving atom economy, using greener solvents, and recycling catalysts. | Reduced environmental impact, lower production costs, and a more circular economy. |

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-Chloro-5-hexen-2-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : (S)-1-Chloro-5-hexen-2-ol can be synthesized via nucleophilic substitution of the corresponding alcohol precursor. For example, treatment of (S)-5-hexen-2-ol with phosphorus pentachloride (PCl₅) in anhydrous ether selectively replaces the hydroxyl group with chlorine while retaining the stereochemistry . Alternative methods include converting the alcohol to a sulfonate ester (e.g., 4-bromobenzenesulfonate) followed by displacement with LiCl, which may proceed via an SN2 mechanism, leading to inversion of configuration . Key variables include solvent polarity, temperature, and leaving-group stability.

Q. Which spectroscopic techniques are most effective for characterizing (S)-1-Chloro-5-hexen-2-ol and verifying enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases, allowing quantification of enantiomeric excess (ee).

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for enantiomers.

- Polarimetry : Measures optical activity to confirm retention of (S)-configuration.

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹ and hydroxyl absence).

Cross-referencing these methods ensures structural and stereochemical accuracy .

Q. What safety protocols are critical when handling (S)-1-Chloro-5-hexen-2-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

While specific GHS data for this compound is limited, protocols for analogous chlorinated alcohols (e.g., cis-3-hexen-1-ol) provide a framework .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes when synthesizing (S)-1-Chloro-5-hexen-2-ol using different catalysts?

- Methodological Answer : Contradictions may arise from competing reaction mechanisms (SN1 vs. SN2) or varying catalyst chiral induction efficiency. To address this:

- Systematic Variation : Test catalysts (e.g., PCl₅ vs. SOCl₂) under controlled conditions (solvent, temperature).

- Kinetic vs. Thermodynamic Control : Monitor reaction progress over time to identify intermediate species.

- Computational Modeling : Use DFT calculations to predict transition-state geometries and enantiomer preferences.

For example, PCl₅ in ether favors retention of configuration, while sulfonate ester methods may invert stereochemistry .

Q. What mechanistic pathways explain the retention or inversion of configuration during chlorination of 5-hexen-2-ol derivatives?

- Methodological Answer :

- SN2 Mechanism : Bimolecular substitution leads to inversion (e.g., LiCl displacement of sulfonate esters).

- SN1 Mechanism : Carbocation intermediates allow racemization, but steric hindrance from the adjacent double bond may stabilize specific configurations.

- Solvent Effects : Polar aprotic solvents (e.g., ether) favor SN2, while protic solvents may stabilize carbocations.

The double bond at C5 can conjugate with the carbocation, influencing regioselectivity and stereochemical outcomes .

Q. How does the stability of (S)-1-Chloro-5-hexen-2-ol vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Degradation Pathways : Hydrolysis (e.g., in humid environments) may regenerate the alcohol or form epoxides via intramolecular attack.

- Stabilization Strategies : Store under inert gas at -20°C with molecular sieves to absorb moisture.

- Analytical Monitoring : Use GC-MS or LC-MS to detect degradation products (e.g., 5-hexen-2-ol or chlorinated epoxides).

Comparative studies with structurally similar compounds (e.g., cis-3-hexen-1-ol) suggest degradation rates depend on steric and electronic factors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enantiomeric excess values reported for (S)-1-Chloro-5-hexen-2-ol across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under identical conditions (catalyst, solvent purity, temperature).

- Analytical Calibration : Validate chiral HPLC columns and NMR shift reagents with known standards.

- Meta-Analysis : Compare datasets to identify outliers or systematic errors (e.g., miscalculations in ee).

Longitudinal studies, akin to those in social science research designs , can isolate temporal factors (e.g., catalyst aging).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.